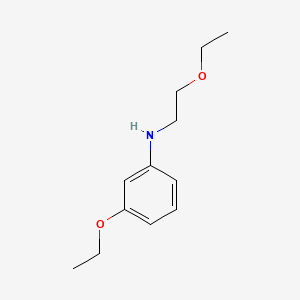![molecular formula C8H12O B588481 1-{Bicyclo[1.1.1]pentan-1-YL}propan-2-one CAS No. 125642-46-8](/img/structure/B588481.png)
1-{Bicyclo[1.1.1]pentan-1-YL}propan-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-{Bicyclo[1.1.1]pentan-1-YL}propan-2-one is a unique organic compound characterized by its bicyclo[1.1.1]pentane core structure. This compound, with the molecular formula C_8H_12O, is known for its rigidity and three-dimensional shape, making it an interesting subject in various fields of scientific research .
Vorbereitungsmethoden
The synthesis of 1-{Bicyclo[1.1.1]pentan-1-YL}propan-2-one typically involves the construction of the bicyclo[1.1.1]pentane framework followed by functionalization. Two practical and scalable methods for constructing the bicyclo[1.1.1]pentane core are:
Carbene Insertion: This method involves the insertion of a carbene into the central bond of bicyclo[1.1.0]butane.
Radical or Nucleophilic Addition: This approach involves the addition of radicals or nucleophiles across the central bond of [1.1.1]propellane.
Industrial production methods for this compound are still under development due to the challenges associated with large-scale preparation .
Analyse Chemischer Reaktionen
1-{Bicyclo[1.1.1]pentan-1-YL}propan-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The compound can undergo substitution reactions, particularly at the bridgehead positions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions . Major products formed from these reactions include cyclobutanone derivatives and α,β-unsaturated ketones .
Wissenschaftliche Forschungsanwendungen
1-{Bicyclo[1.1.1]pentan-1-YL}propan-2-one has several applications in scientific research:
Wirkmechanismus
The mechanism of action of 1-{Bicyclo[1.1.1]pentan-1-YL}propan-2-one involves its interaction with molecular targets through its rigid and three-dimensional structure. This interaction can influence various molecular pathways, leading to changes in biological activity. The compound’s bioisosteric properties allow it to mimic other functional groups, thereby modulating the activity of target molecules .
Vergleich Mit ähnlichen Verbindungen
1-{Bicyclo[1.1.1]pentan-1-YL}propan-2-one is compared with other similar compounds such as:
Bicyclo[1.1.1]pentane: Known for its rigid structure and use as a molecular scaffold.
Cubane: Another rigid, three-dimensional structure used in materials science and drug discovery.
Higher Bicycloalkanes: These compounds share similar structural features and applications.
The uniqueness of this compound lies in its ability to add three-dimensional character and saturation to compounds, making it a valuable bioisostere in drug discovery .
Eigenschaften
CAS-Nummer |
125642-46-8 |
|---|---|
Molekularformel |
C8H12O |
Molekulargewicht |
124.183 |
IUPAC-Name |
1-(3-bicyclo[1.1.1]pentanyl)propan-2-one |
InChI |
InChI=1S/C8H12O/c1-6(9)2-8-3-7(4-8)5-8/h7H,2-5H2,1H3 |
InChI-Schlüssel |
WICZWAZRAINBLA-UHFFFAOYSA-N |
SMILES |
CC(=O)CC12CC(C1)C2 |
Synonyme |
2-Propanone, 1-bicyclo[1.1.1]pent-1-yl- (9CI) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Methyl bicyclo[2.1.1]hexane-1-carboxylate](/img/structure/B588398.png)


![4-[(2-Methyl-1-isopropyl-d6)pentyl]phenol(Mixture of Diastereomers)](/img/new.no-structure.jpg)







